

Solubility Profile & Process Engineering Guide: 2-(4-Methoxyphenoxy)-5-nitropyridine[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)-5-nitropyridine

CAS No.: 71973-03-0

Cat. No.: B3151691

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Executive Summary

This technical guide details the solubility landscape of **2-(4-Methoxyphenoxy)-5-nitropyridine** (CAS 71973-03-0), a critical intermediate in the synthesis of functionalized pyridine derivatives for agrochemical and pharmaceutical applications.[1]

While specific quantitative solubility data (e.g., solubility curves) for this compound are sparse in open literature, this guide synthesizes available experimental evidence from analogous diaryl ether systems and nitropyridine chemistry.[2] It provides a predictive solubility model, validated experimental protocols for in-house determination, and process engineering strategies for purification and reaction optimization.[1][2]

Key Takeaway: The compound exhibits a classic "lipophilic nitro-aromatic" profile—highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform), moderately soluble in hot alcohols, and insoluble in water.[2]

Chemical Identity & Physicochemical Properties[4] [5][6][7][8][9][10][11][12]

Before establishing a solubility protocol, the fundamental properties of the solute must be understood to predict solute-solvent interactions.[1][2]

Property	Data	Source/Notes
Chemical Name	2-(4-Methoxyphenoxy)-5-nitropyridine	IUPAC
CAS Number	71973-03-0	[1, 2]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₄	
Molecular Weight	246.22 g/mol	
Structure	Pyridine ring (e- deficient) linked to Anisole (e- rich) via ether oxygen.[1][3]	
Physical State	Solid (Crystalline blocks or powder)	[3]
Melting Point	Predicted range:[2][4] 80–110 °C	Based on analog 2-methoxy-5-nitropyridine (104-108°C) [4]
LogP (Predicted)	~2.5 – 3.0	Lipophilic nature

Structural Analysis for Solubility Prediction

The molecule contains two distinct aromatic systems connected by an ether linkage.[1][2]

- Nitro-Pyridine Moiety: Highly electron-deficient.[1][2] Creates a strong dipole, facilitating solubility in polar aprotic solvents (DMSO, Acetone).[2]
- Methoxyphenoxy Moiety: Electron-rich and lipophilic.[1][2] Enhances solubility in chlorinated solvents (DCM) and aromatics (Toluene), while reducing water solubility.[2]

Solubility Landscape

The following classification is derived from standard "like-dissolves-like" principles applied to nitropyridine ethers and corroborated by reaction solvents reported in literature [3, 5].

A. High Solubility Solvents (Process Solvents)

Best for: Reaction media, preparing stock solutions.[2][3]

- Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions and lack of hydrogen bond donation from the solvent.[1][2]
- Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>100 mg/mL estimated).[2] The nitro group interacts strongly with the polar aprotic centers of these solvents.[1][2]
- Ethyl Acetate: Good solubility.[1][2] Often used as the extraction solvent in workups [5].[1][2]

B. Temperature-Dependent Solvents (Crystallization Candidates)

Best for: Purification via recrystallization.[1][2]

- Ethanol / Methanol: Moderate solubility at room temperature; high solubility at boiling point. [1][2] The compound lacks H-bond donors, limiting interaction with alcohols at low temps, making these ideal for cooling crystallization.[1][2]
- Toluene: Moderate solubility.[1][2] Useful for azeotropic drying or high-temperature reactions. [1][2]

C. Anti-Solvents (Precipitation Media)

Best for: Crashing out product or washing filter cakes.[2]

- Water: Practically insoluble (<0.1 mg/mL).[1][2] Used to quench reactions or wash away inorganic salts (NaCl, NaNO₂) [5].[2]
- Hexanes / Heptane: Low solubility.[1][2] Can be added to an Ethyl Acetate or Toluene solution to induce precipitation.[1][2]

Experimental Protocols

As a Senior Scientist, I strongly advise against relying solely on predicted values for critical process steps.[2] Use the following self-validating protocols to generate precise data for your specific batch.

Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration () in a specific solvent at a defined temperature.

Materials:

- **2-(4-Methoxyphenoxy)-5-nitropyridine** (excess)[1][3]
- Target Solvent (HPLC Grade)
- Temperature-controlled shaker/incubator[1]
- 0.45 μm PTFE Syringe Filter[2]

Workflow:



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Figure 1: Standardized workflow for gravimetric solubility determination.

- Preparation: Add excess solid compound to 5 mL of solvent in a sealed vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).[1][2]
- Filtration: Withdraw 1-2 mL of supernatant and filter through a pre-warmed 0.45 μm PTFE filter (to prevent precipitation during filtration).

- Quantification: Transfer a precise volume (e.g., 1.00 mL) to a pre-weighed tare vessel. Evaporate solvent (vacuum or N₂ stream) and weigh the residue.[2]
 - Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Aliquot).[2]

Protocol 2: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

Logic: We seek a system with a steep solubility curve (low solubility at

, high at

).

Recommended Screen:

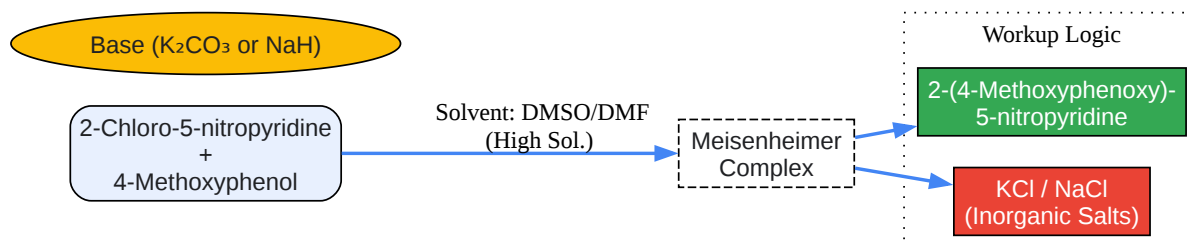
- Ethanol (Pure): Test solubility at reflux vs. 0°C.
- EtOAc / Heptane (Binary): Dissolve in min. vol. EtOAc, add hot Heptane until cloudy, cool to 0°C.
- Toluene: Good for removing non-polar impurities.[1][2]

Process Engineering Context: Synthesis & Purification[13]

Understanding solubility is most critical during the synthesis of this compound via Nucleophilic Aromatic Substitution (S_NAr).[2]

Reaction Scheme

The synthesis typically involves the coupling of 4-methoxyphenol with 2-chloro-5-nitropyridine.
[1][3]



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Figure 2: SNAr Synthesis Pathway highlighting solubility roles.

Process Insights:

- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) are chosen not just for solubility of the organic reactants, but to solvate the base (K_2CO_3) and stabilize the transition state.[2]
- Quench/Workup: The reaction mixture is often poured into Water.[1][2]
 - Why? The inorganic salts (KCl) dissolve in water.[1][2] The target product (CAS 71973-03-0) is insoluble in water and precipitates out, allowing for easy filtration or extraction into EtOAc [5].[1][2]

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